molecular formula C19H15FN2O4S B6191728 2'-fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1351052-54-4

2'-fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B6191728
CAS No.: 1351052-54-4
M. Wt: 386.4
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Description

2’-fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound that features a biphenyl core substituted with a fluoro group, a sulfamoyl group linked to a pyridine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The introduction of the fluoro group can be achieved through electrophilic fluorination using reagents such as Selectfluor. The sulfamoyl group can be introduced via a nucleophilic substitution reaction with a suitable sulfamoyl chloride derivative. Finally, the carboxylic acid group can be introduced through oxidation of a corresponding aldehyde or alcohol precursor.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors for the Suzuki–Miyaura coupling and other key steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2’-fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or esters.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The biphenyl core can be further functionalized through additional coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield acid chlorides, while reduction of a nitro group can yield amines.

Scientific Research Applications

2’-fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2’-fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluoro group can enhance binding affinity and selectivity through interactions such as hydrogen bonding and van der Waals forces. The sulfamoyl group can also contribute to the compound’s overall pharmacokinetic properties by affecting its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2’-fluoro-5-{[(pyridin-2-yl)methyl]amino}-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with an amino group instead of a sulfamoyl group.

    2’-chloro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a chloro group instead of a fluoro group.

    2’-fluoro-5-{[(pyridin-3-yl)methyl]sulfamoyl}-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with the pyridine ring attached at a different position.

Uniqueness

The uniqueness of 2’-fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1’-biphenyl]-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group can enhance metabolic stability and binding affinity, while the sulfamoyl group can improve solubility and pharmacokinetic properties. This makes the compound a valuable scaffold for the development of new pharmaceuticals and advanced materials.

Properties

CAS No.

1351052-54-4

Molecular Formula

C19H15FN2O4S

Molecular Weight

386.4

Purity

95

Origin of Product

United States

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